BenchChemオンラインストアへようこそ!

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Drug design Physicochemical profiling Carbonic anhydrase inhibition

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 1394040-26-6) is a fluorinated pyrazole-benzenesulfonamide with a molecular formula of C10H10FN3O2S and a molecular weight of 255.27 g/mol. The compound belongs to the class of pyrazolyl benzenesulfonamides, which are widely explored as carbonic anhydrase (CA) inhibitors and anti-inflammatory agents.

Molecular Formula C10H10FN3O2S
Molecular Weight 255.27
CAS No. 1394040-26-6
Cat. No. B2558231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS1394040-26-6
Molecular FormulaC10H10FN3O2S
Molecular Weight255.27
Structural Identifiers
SMILESCC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F
InChIInChI=1S/C10H10FN3O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3,(H2,12,15,16)
InChIKeyZIRPEEINIFFWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 1394040-26-6): A Low-Lipophilicity Pyrazole-Benzenesulfonamide for CA-Targeted Procurement


3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 1394040-26-6) is a fluorinated pyrazole-benzenesulfonamide with a molecular formula of C10H10FN3O2S and a molecular weight of 255.27 g/mol [1]. The compound belongs to the class of pyrazolyl benzenesulfonamides, which are widely explored as carbonic anhydrase (CA) inhibitors and anti-inflammatory agents [2]. Unlike the archetypal clinical compound celecoxib, this scaffold carries a 3-fluoro substituent on the central phenyl ring and a 4-methyl group on the pyrazole, while lacking the 3-trifluoromethyl and 5-p-tolyl substituents. These structural modifications produce a substantially lower computed XLogP3 of 0.9 versus 3.4 for celecoxib, and a reduced hydrogen-bond acceptor count of 5 versus 7 [1][3]. Predicted bulk properties include a boiling point of 433.4 ± 55.0 °C and a density of 1.49 ± 0.1 g/cm³ .

Why 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide Cannot Be Replaced by Generic Pyrazole-Benzenesulfonamide Analogs


Pyrazole-benzenesulfonamides are not interchangeable because subtle ring substitutions control both potency and isoform selectivity across the carbonic anhydrase family. For instance, celecoxib (CA IX Ki = 16 nM) and related diarylpyrazoles exhibit strong CA inhibition, but their high lipophilicity (XLogP3 = 3.4) often drives off-target binding to cytosolic isoforms hCA I and hCA II [1][2]. The 3-fluoro-4-methylpyrazole scaffold of the target compound yields a 2.5-unit lower computed logP, which is anticipated to reduce non-specific protein binding and improve aqueous solubility [1]. Moreover, replacement of the 5-p-tolyl group with a 4-methyl group on the pyrazole alters the steric and electronic profile of the zinc-binding sulfonamide pharmacophore, making generic substitution unreliable for maintaining target engagement profiles [3].

Quantitative Differentiation Evidence for 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide vs. Closest Analogs


Physicochemical Differentiation: Computed LogP and Molecular Weight vs. Celecoxib

The target compound exhibits a computed XLogP3 of 0.9, which is 2.5 units lower than the 3.4 computed for celecoxib, a widely used pyrazole-benzenesulfonamide CA inhibitor [1]. The molecular weight of the target (255.27 g/mol) is 126.13 g/mol lighter than celecoxib (381.40 g/mol), and the hydrogen-bond acceptor count is reduced from 7 to 5 [1][2]. These differences predict significantly improved aqueous solubility and reduced non-specific hydrophobic interactions, making the compound a more attractive fragment-like starting point for lead optimization campaigns targeting CA isoforms.

Drug design Physicochemical profiling Carbonic anhydrase inhibition

Patent-Structural Differentiation: 4-Methylpyrazole vs. 5-Aryl Pyrazole in CA Inhibitor Patents

US10596163B2 explicitly claims aza-aryl 1H-pyrazol-1-yl benzene sulfonamides wherein the pyrazole ring may be substituted at the 4-position with methyl, and the phenyl ring may carry a fluoro substituent [1]. This claim scope encompasses the target compound but excludes diarylpyrazoles such as celecoxib, which feature a 5-p-tolyl substituent [2]. The patent discloses compounds with IC50 values against T-cell proliferation in the sub-micromolar range for preferred embodiments, establishing a distinct intellectual property space where the target compound resides as a building block for immunosuppressive or anti-inflammatory CA inhibitors [1].

Medicinal chemistry Patent analysis Scaffold hopping

Predicted pKa Differentiation: Sulfonamide Acidity vs. Acetazolamide

The predicted pKa of the sulfonamide group in the target compound is 9.58 ± 0.60, as estimated by ChemicalBook using ACD/Labs algorithms . This is approximately 1.8–2.4 units higher (less acidic) than the primary sulfonamide pKa of acetazolamide (7.2–7.8), a classical CA inhibitor [1]. The higher pKa implies that a smaller fraction of the sulfonamide is deprotonated at physiological pH (7.4), which can modulate zinc-binding affinity and isoform selectivity across the CA family. This property is directly relevant for selecting compounds with tailored pH-dependent binding profiles in tumor microenvironments where extracellular pH is acidic (pH 6.5–6.8).

Physicochemical profiling Zinc-binding pharmacophore CA inhibition

Optimal Procurement Scenarios for 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide


Fragment-Based Lead Discovery Targeting Tumor-Associated Carbonic Anhydrase IX/XII

With a molecular weight of only 255.27 g/mol and XLogP3 of 0.9, the compound represents a near-ideal fragment starting point for structure-based optimization of isoform-selective CA IX/XII inhibitors [1]. Its significantly lower lipophilicity compared to diarylpyrazole leads (XLogP3 difference of –2.5 vs. celecoxib) reduces the risk of non-specific binding and improves solubility for biophysical screening (e.g., SPR, ITC, or X-ray crystallography) [1][2]. Researchers can use this scaffold to grow vectors from the 4-methyl or 3-fluoro positions while monitoring selectivity ratios against off-target isoforms hCA I and hCA II.

IP-Secure Building Block for Inflammation and Autoimmune Disease Programs

As a claimed structural motif in US10596163B2, the compound provides a patent-differentiated entry point for developing immunosuppressive aza-aryl sulfonamides [3]. The patent exemplifies sub-micromolar T-cell proliferation inhibitors containing the 4-methylpyrazole-benzenesulfonamide core, positioning this specific compound as a key intermediate for generating proprietary compound libraries in inflammation, inflammatory bowel disease, and organ transplant rejection indications.

Physicochemical Comparator in Carbonic Anhydrase Inhibitor SAR Studies

The compound's elevated predicted sulfonamide pKa (9.58 ± 0.60) relative to acetazolamide (pKa ≈ 7.2–7.8) makes it a valuable tool compound for probing the relationship between sulfonamide acidity and CA isoform selectivity [4]. In academic and industrial CA inhibitor programs, purchasing this compound enables systematic evaluation of how reduced sulfonamide deprotonation at physiological pH affects binding to cytosolic (hCA I/II) versus transmembrane (hCA IX/XII) isoforms, particularly in acidic tumor microenvironment models (pH 6.5–6.8).

Quote Request

Request a Quote for 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.